molecular formula C6H6ClNO B2997520 2-Chloro-6-methylpyridin-4-ol CAS No. 42779-75-9

2-Chloro-6-methylpyridin-4-ol

Cat. No.: B2997520
CAS No.: 42779-75-9
M. Wt: 143.57
InChI Key: FSODQDCJLIYQNN-UHFFFAOYSA-N
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Description

“2-Chloro-6-methylpyridin-4-ol” is a chemical compound with the molecular formula C6H6ClNO . It is a solid substance . The exact description and usage of this compound are not widely documented, but it’s likely used in various chemical reactions and syntheses .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 2nd position, a methyl group at the 6th position, and a hydroxyl group at the 4th position . The InChI key for this compound is QNANRGHPXMUJQC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 143.57 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Coordination Chemistry and Photophysical Properties

A study by Neve et al. (1999) explores the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2’-bipyridines, which include derivatives related to 2-Chloro-6-methylpyridin-4-ol. These complexes exhibit luminescence from ^3MLCT levels both at 77 K in a rigid matrix and at 298 K in fluid solution, highlighting their potential in photophysical applications and as redox-active materials Neve, F., Crispini, A., Campagna, S., & Serroni, S. (1999). Inorganic Chemistry.

Catalytic Applications

Winter et al. (2011) discuss the catalytic applications of terpyridines and their transition metal complexes, where coordination compounds, including those derived from pyridine ligands similar to this compound, are utilized in diverse research fields such as materials science, biomedicinal chemistry, and organometallic catalysis. These applications range from artificial photosynthesis (water splitting) to organic transformations and polymerization reactions, demonstrating the versatility of pyridine-derived ligands in catalysis Winter, A., Newkome, G. R., & Schubert, U. S. (2011). ChemCatChem.

Photochemical Dimerization Studies

Taylor and Kan (1963) investigated the photochemical dimerization of 2-aminopyridines and 2-pyridones, including derivatives related to this compound, under ultraviolet irradiation. This study sheds light on the reactivity of pyridine derivatives under photochemical conditions, leading to the formation of dimers with potential applications in developing new materials and studying reaction mechanisms Taylor, E., & Kan, R. O. (1963). Journal of the American Chemical Society.

Properties

IUPAC Name

2-chloro-6-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODQDCJLIYQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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